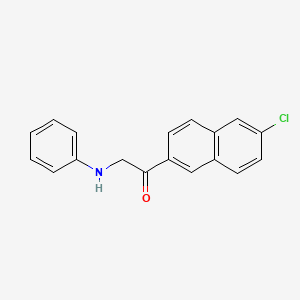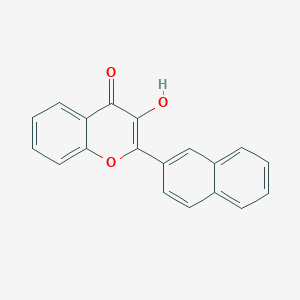
4H-1-Benzopyran-4-one, 3-hydroxy-2-(2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one is a compound that belongs to the class of flavones, which are a group of naturally occurring compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for large-scale production .
化学反应分析
Types of Reactions
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavones with different functional groups.
科学研究应用
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
作用机制
The mechanism of action of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. In terms of its anticancer properties, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway .
相似化合物的比较
Similar Compounds
Flavone: The parent compound of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one.
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Uniqueness
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct photophysical properties. This makes it particularly suitable for applications in fluorescence-based detection and imaging .
属性
CAS 编号 |
109469-98-9 |
|---|---|
分子式 |
C19H12O3 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
3-hydroxy-2-naphthalen-2-ylchromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-17-15-7-3-4-8-16(15)22-19(18(17)21)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H |
InChI 键 |
AKGHSCJRADAMTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C(=O)C4=CC=CC=C4O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



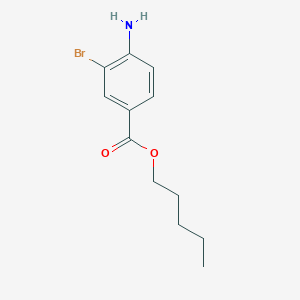
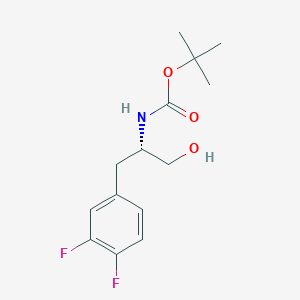
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)
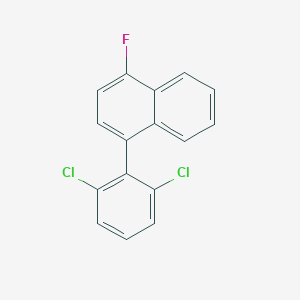
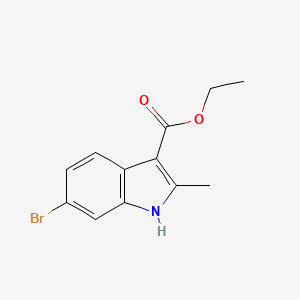
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
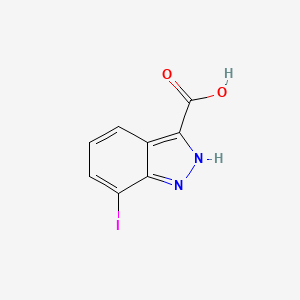
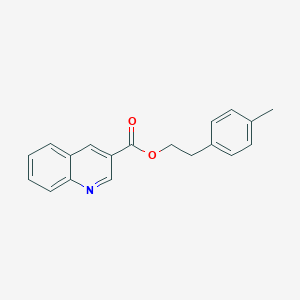
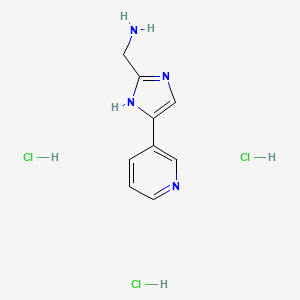
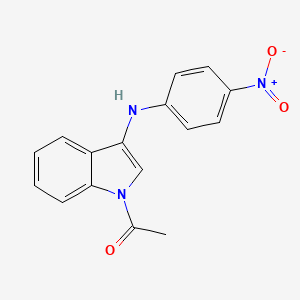
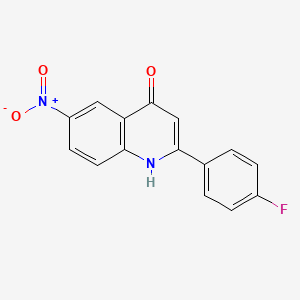
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
